Quinacrine hydrochloride is derived from quinine, a natural alkaloid extracted from the bark of the cinchona tree. The compound is classified as a small molecule with a chemical formula of and a molecular weight of approximately 399.96 g/mol . It is categorized primarily as an antimalarial drug but has been repurposed for various scientific applications, including its potential use in oncology .
The synthesis of quinacrine hydrochloride involves several chemical reactions starting from simpler organic compounds. One common method includes the reaction of 6-chloro-2-methoxyacridine with diethylamine, leading to the formation of quinacrine. The process typically requires careful control of reaction conditions to ensure high yield and purity.
Quinacrine hydrochloride has a complex molecular structure characterized by an acridine backbone with various functional groups attached.
Quinacrine hydrochloride participates in various chemical reactions that are essential for its biological activity.
The mechanism through which quinacrine exerts its pharmacological effects is multifaceted.
Quinacrine hydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Quinacrine hydrochloride has a wide range of scientific applications beyond its initial use as an antimalarial agent.
Quinacrine hydrochloride emerged as the first synthesized alternative to quinine, a natural alkaloid derived from the South American cinchona bark tree historically used to treat malaria-type symptoms. Developed in the late 1920s by German researchers at I.G. Farbenindustrie, it was initially designated Atabrine and represented a breakthrough in antimalarial drug discovery. Its chemical structure—a heterocyclic three-ring acridine derivative (specifically, 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine)—placed it among aminoacridines like amsacrine and proflavine. This synthesis occurred during an extensive antimicrobial program that evaluated over 12,000 compounds, with quinacrine and pamaquine identified as viable candidates [1] [5].
During World War II, quinacrine hydrochloride supplanted quinine for U.S. soldiers due to quinine shortages. The U.S. Surgeon General documented its administration to over three million soldiers stationed in malaria-endemic regions like the South Pacific. Military protocols enforced daily prophylactic dosing, enabling rigorous safety and efficacy monitoring. This large-scale deployment established quinacrine as one of modern medicine’s most studied synthetic drugs. Post-war, chloroquine (developed in 1934 but initially deemed too toxic) replaced quinacrine as the primary antimalarial by 1945. Hydroxychloroquine followed in the 1950s to reduce chloroquine’s toxicity [1] [3] [5].
Table 1: Key Antimalarial Compounds Derived from Quinine (1930s–1950s)
Compound | Year Developed | Structural Class | Initial Limitations |
---|---|---|---|
Quinacrine hydrochloride | Late 1920s | Acridine derivative | Yellow skin discoloration, gastrointestinal side effects |
Chloroquine phosphate | 1934 | 4-Aminoquinoline | Initially rejected for high toxicity |
Hydroxychloroquine sulfate | 1950s | 4-Aminoquinoline with hydroxy group | Developed solely to mitigate chloroquine toxicity |
Quinacrine hydrochloride’s therapeutic utility expanded significantly beyond malaria after clinicians observed incidental benefits in autoimmune conditions. During WWII, military physicians documented symptom relief in soldiers with lupus who were receiving quinacrine prophylaxis. This prompted formal clinical investigations, including Francis Page’s landmark 1951 Lancet study, where 14 of 18 lupus erythematosus patients showed "good or excellent improvement" in skin lesions at daily doses of 100–300 mg [1]. By 1953, Bernard Rhodes and Manuel Allende reported complete lesion resolution in 7 of 25 discoid lupus patients, cementing quinacrine’s role in rheumatology [1].
Its applications diversified further through mid-20th-century research:
Mechanistically, quinacrine’s acridine scaffold enabled DNA intercalation and inhibition of phospholipase A2, while its effects on NF-κB and p53 pathways underpinned anticancer investigations. This versatility positioned it as a prototype for drug repurposing [2].
Table 2: Evolution of Quinacrine Hydrochloride’s Therapeutic Applications
Era | Primary Application | Key Clinical Findings |
---|---|---|
1930s–1945 | Malaria prophylaxis | Efficacy in 3+ million soldiers; superior to quinine |
1950s–1970s | Lupus erythematosus | >75% improvement in skin lesions across cohort studies |
1980s–2000s | Oncology/Immunology | Sclerosing agent for malignant effusions; immunomodulatory effects |
2010s–Present | Repurposing trials | Activity in prion diseases and prostate cancer (clinical trials) |
Quinacrine hydrochloride’s regulatory journey reflects tensions between historical efficacy data and contemporary safety standards. In 2016, Professional Compounding Centers of America nominated quinacrine for inclusion on the Food and Drug Administration’s 503A Bulk Drug Substances List, which governs traditional compounding pharmacies. The Pharmacy Compounding Advisory Committee and Office of New Drugs raised concerns that generalists might prescribe it "at higher doses or for alternative indications" beyond its established use for rheumatic skin diseases. Consequently, the committee voted against inclusion [1] [3].
However, Food and Drug Administration evaluations acknowledged its legacy in lupus treatment. In March 2021, the agency proposed a final rule recognizing quinacrine hydrochloride’s clinical need for cutaneous lupus erythematosus, citing its "long history of use in compounding" and "significant body of literature" [1]. This culminated in a landmark April 2023 decision adding quinacrine hydrochloride to the 503B Bulks List—restricted to oral use only—for outsourcing facilities. Concurrently, it remained under interim policy for 503A pharmacies with the restriction "(except for intrauterine administration)" [1] [3].
Table 3: Key Food and Drug Administration Regulatory Milestones for Quinacrine Hydrochloride
Year | Regulatory Action | Outcome | Rationale |
---|---|---|---|
2016 | 503A nomination | Rejected by Pharmacy Compounding Advisory Committee | Safety concerns over off-label dosing/indications |
2021 | Proposed 503B rule | Approved for evaluation | Recognition of clinical need in cutaneous lupus erythematosus and historical data |
2023 | 503B Bulks List addition | Oral use permitted | Risk-benefit assessment favoring autoimmune applications |
These decisions underscore quinacrine hydrochloride’s unique status: it remains the only drug explicitly prohibited for intrauterine administration due to fibrosis risks but endorsed for compounding in autoimmune therapies. Market projections reflect this niche, with the quinacrine market valued at $150 million in 2024 and expected to reach $250 million by 2033, driven largely by compounding demand [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7